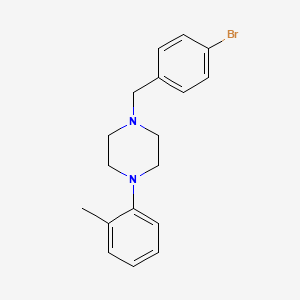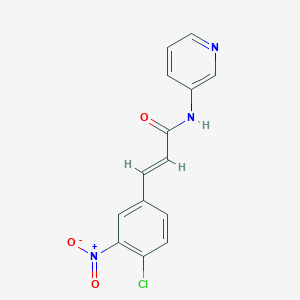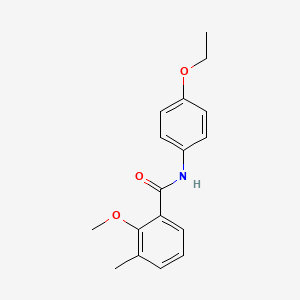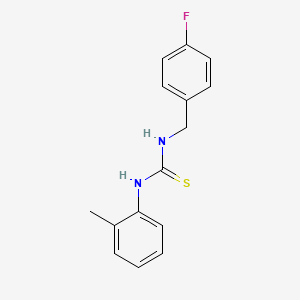
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly referred to as BMA-168 or AM-92016 and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
BMA-168 acts as a potent and selective inhibitor of the FAAH enzyme. FAAH is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anxiolytic effects. BMA-168 has also been shown to exhibit antiproliferative effects on cancer cells through various mechanisms such as induction of apoptosis and inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
BMA-168 has been shown to exhibit a range of biochemical and physiological effects. In neuroscience, BMA-168 has been shown to have analgesic and anxiolytic effects through the modulation of endocannabinoid signaling. In cancer research, BMA-168 has been shown to exhibit antiproliferative effects on various cancer cell lines. BMA-168 has also been shown to exhibit anti-inflammatory effects through the modulation of cytokine levels.
Vorteile Und Einschränkungen Für Laborexperimente
BMA-168 has several advantages as a research tool. It is a potent and selective inhibitor of the FAAH enzyme, which makes it a valuable tool for the study of endocannabinoid signaling. BMA-168 has also been shown to exhibit antiproliferative effects on cancer cells, making it a potential lead compound for the development of novel drugs. However, BMA-168 has some limitations as well. It has limited solubility in water, which can make it difficult to work with in some experiments. BMA-168 also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on BMA-168. In neuroscience, further studies are needed to fully understand the effects of BMA-168 on endocannabinoid signaling and its potential use as a therapeutic agent for pain and anxiety. In cancer research, further studies are needed to determine the mechanisms of action of BMA-168 and its potential use as a lead compound for the development of novel drugs. Additionally, further studies are needed to address the limitations of BMA-168 such as its limited solubility and short half-life.
Synthesemethoden
The synthesis method of BMA-168 involves the reaction of 2-bromo-4-methylphenol with N-(4-methyl-2-pyridinyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BMA-168 has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, BMA-168 has been shown to act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the regulation of endocannabinoid signaling. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anxiolytic effects.
In cancer research, BMA-168 has been shown to exhibit antiproliferative effects on various cancer cell lines. This compound has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. BMA-168 has also been studied for its potential use in drug discovery as a lead compound for the development of novel drugs.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-4-13(12(16)7-10)20-9-15(19)18-14-8-11(2)5-6-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFRWKBIVVGRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)



